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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl

Cat. No.: B077418 Get Quote

For researchers, scientists, and drug development professionals working with organometallic

compounds, ensuring the purity of synthesized materials is paramount for reproducible and

reliable experimental outcomes. This guide provides a comprehensive comparison of analytical

techniques for validating the purity of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a widely used

catalyst and precursor in chemical synthesis. We present experimental data and detailed

protocols for key analytical methods, alongside a comparison with alternative metal carbonyl

clusters.

Distinguishing Features of Tetroiridium
Dodecacarbonyl
Tetrairidium dodecacarbonyl is a tetrahedral cluster compound with the chemical formula

Ir₄(CO)₁₂.[1] A key characteristic that distinguishes it from other similar metal carbonyl clusters,

such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and tetracobalt dodecacarbonyl

(Co₄(CO)₁₂), is its high symmetry (Td) in which all twelve carbonyl ligands are in terminal

positions.[1] In contrast, Rh₄(CO)₁₂ and Co₄(CO)₁₂ exhibit a C₃v symmetry due to the presence

of both terminal and bridging carbonyl ligands.[1][2] This structural difference is a critical factor

in its characterization and purity assessment.

Primary Analytical Techniques for Purity Validation
The purity of synthesized Ir₄(CO)₁₂ can be effectively validated using a combination of

spectroscopic techniques. The primary methods include Infrared (IR) Spectroscopy, Mass
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Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful and readily available technique for the routine analysis of metal

carbonyls. The position of the carbon-oxygen stretching frequency (ν(CO)) is highly sensitive to

the coordination mode of the CO ligand (terminal or bridging) and the electronic environment of

the metal center.

Expected IR Spectrum of Pure Ir₄(CO)₁₂: A pure sample of Ir₄(CO)₁₂ should exhibit sharp

absorption bands only in the region characteristic of terminal carbonyl ligands, typically

between 2000 cm⁻¹ and 2100 cm⁻¹. The presence of any significant absorption bands below

2000 cm⁻¹, in the bridging carbonyl region (typically 1700-1850 cm⁻¹), would indicate the

presence of impurities such as Rh₄(CO)₁₂ or Co₄(CO)₁₂.

Table 1: Comparison of IR ν(CO) Frequencies for Tetranuclear Carbonyl Clusters

Compound Symmetry
Terminal ν(CO)
(cm⁻¹)

Bridging ν(CO)
(cm⁻¹)

**Tetrairidium

dodecacarbonyl

(Ir₄(CO)₁₂) **

Td ~2070, ~2030 None

Tetrarhodium

dodecacarbonyl

(Rh₄(CO)₁₂)

C₃v ~2075, ~2045, ~2025 ~1885

Tetracobalt

dodecacarbonyl

(Co₄(CO)₁₂)

C₃v ~2060, ~2050, ~2020 ~1867

Note: The exact frequencies can vary slightly depending on the solvent and instrument.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: Prepare a dilute solution of the synthesized Ir₄(CO)₁₂ in a suitable

solvent that does not absorb in the carbonyl stretching region, such as hexane or
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dichloromethane. Alternatively, a KBr pellet can be prepared for solid-state analysis.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Pay close attention to

the 2200-1700 cm⁻¹ region for the ν(CO) bands.

Data Analysis: Compare the obtained spectrum with a reference spectrum of high-purity

Ir₄(CO)₁₂. Check for the absence of bands in the bridging carbonyl region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of the

cluster. The fragmentation pattern can also be characteristic of the compound's structure.

Expected Mass Spectrum of Pure Ir₄(CO)₁₂: The mass spectrum of pure Ir₄(CO)₁₂ will show a

characteristic isotopic pattern for the molecular ion [Ir₄(CO)₁₂]⁺. Due to the multiple isotopes of

iridium, this will appear as a cluster of peaks. A common fragmentation pathway for metal

carbonyls is the sequential loss of carbonyl ligands. Therefore, fragment ions corresponding to

[Ir₄(CO)ₓ]⁺ (where x = 0-11) are expected. Time-of-Flight Secondary Ion Mass Spectrometry

(TOF-SIMS) has been used to identify stable parent ions like [Ir₄(CO)₁₂]⁺ (m/z 1100-1108) and

fragments such as [Ir₄(CO)₁₁]⁻ (m/z 1072-1080).[3]

Table 2: Comparison of Expected Molecular Ion m/z for Tetranuclear Carbonyl Clusters

Compound Molecular Formula
Expected Molecular Ion
(m/z for most abundant
isotopes)

**Tetrairidium dodecacarbonyl

(Ir₄(CO)₁₂) **
C₁₂O₁₂Ir₄ ~1104

Tetrarhodium dodecacarbonyl

(Rh₄(CO)₁₂)
C₁₂O₁₂Rh₄ ~748

Tetracobalt dodecacarbonyl

(Co₄(CO)₁₂)
C₁₂O₁₂Co₄ ~572
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Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI-MS):

Sample Preparation: Dissolve a small amount of the synthesized Ir₄(CO)₁₂ in a suitable

solvent like acetonitrile or a mixture of dichloromethane and methanol.

Instrumentation: Use an electrospray ionization mass spectrometer.

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The cone

voltage can be varied to induce fragmentation and observe the sequential loss of CO

ligands.

Data Analysis: Identify the molecular ion peak cluster and the fragmentation pattern.

Compare this with the expected pattern for Ir₄(CO)₁₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy can be used to confirm the presence of a single type of carbonyl

environment in Ir₄(CO)₁₂.

Expected ¹³C NMR Spectrum of Pure Ir₄(CO)₁₂: Due to the high symmetry of the Ir₄(CO)₁₂

molecule, all twelve carbonyl ligands are chemically equivalent. Therefore, a pure sample

should exhibit a single resonance in the ¹³C NMR spectrum in the region typical for metal-

bound carbonyls. The presence of multiple signals could indicate the presence of impurities or

a lower symmetry structure.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve the synthesized Ir₄(CO)₁₂ in a deuterated solvent such as

CD₂Cl₂.

Instrumentation: Use a high-field NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans may be required due to the low natural abundance of ¹³C and potential relaxation

effects.

Data Analysis: Look for a single resonance in the carbonyl region of the spectrum.
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Common Impurities and Their Detection
The synthesis of Ir₄(CO)₁₂ typically involves the reductive carbonylation of an iridium halide

precursor, such as IrCl₃. Potential impurities can include:

Unreacted Starting Material (e.g., IrCl₃): This is generally insoluble in the organic solvents

used for purification and can be removed by filtration.

Iridium Carbonyl Halide Intermediates: These species would likely show different ν(CO)

bands in the IR spectrum and have different m/z values in the mass spectrum.

Higher Nuclearity Iridium Clusters: The formation of larger iridium carbonyl clusters is a

possibility.[4][5] These would have significantly different molecular weights and fragmentation

patterns in the mass spectrum. For instance, the formation of Ir₆ or Ir₈ clusters has been

reported.[4]

Comparison with Alternative Metal Carbonyl
Clusters
A comparison with other common metal carbonyl clusters highlights the unique spectral

features of Ir₄(CO)₁₂.

Table 3: Spectroscopic Comparison of Ir₄(CO)₁₂ and its Alternatives

Feature
**Tetrairidium
dodecacarbon
yl (Ir₄(CO)₁₂) **

Tetrarhodium
dodecacarbon
yl (Rh₄(CO)₁₂)

Triruthenium
dodecacarbon
yl (Ru₃(CO)₁₂)

Triosmium
dodecacarbon
yl (Os₃(CO)₁₂)

Structure
Tetrahedral (Td),

all terminal CO

Tetrahedral

(C₃v), bridging

CO

Trigonal (D₃h),

all terminal CO

Trigonal (D₃h),

all terminal CO

Key IR Bands

(νCO)

~2070, ~2030

cm⁻¹ (terminal

only)

~2075, ~2045,

~2025, ~1885

cm⁻¹ (bridging)

~2060, ~2030,

~2010 cm⁻¹

(terminal only)

~2070, ~2040,

~2010 cm⁻¹

(terminal only)

¹³C NMR Single resonance
Multiple

resonances

Two resonances

(2:1 ratio)

Two resonances

(2:1 ratio)
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Workflow and Structural Diagrams
The following diagrams illustrate the validation workflow and the structural differences between

the discussed metal carbonyl clusters.
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Caption: Workflow for the purity validation of synthesized tetrairidium dodecacarbonyl.
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Caption: Structural comparison of tetrairidium dodecacarbonyl with alternative metal

carbonyls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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